Photobiotin

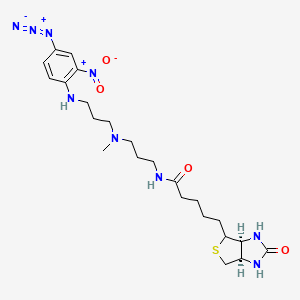

Description

Propriétés

Formule moléculaire |

C23H35N9O4S |

|---|---|

Poids moléculaire |

533.6 g/mol |

Nom IUPAC |

5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide |

InChI |

InChI=1S/C23H35N9O4S/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34)/t18-,20?,22-/m0/s1 |

Clé InChI |

BRLRJZRHRJEWJY-JERZPMBSSA-N |

SMILES isomérique |

CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3 |

SMILES canonique |

CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Synonymes |

N-(4-azido-2-nitrophenyl)-N',N-biotinyl-3-aminopropyl-N'-methyl-1,3-propanediamine photobiotin |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Photobiotin: Principles, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photobiotin is a powerful biochemical tool for the non-specific, light-activated labeling of macromolecules. This derivative of biotin (B1667282) is composed of a biotin moiety, a linker arm, and a photoactivatable aryl azide (B81097) group.[1][2] Upon exposure to ultraviolet (UV) light, the aryl azide group forms a highly reactive nitrene intermediate that can covalently bond to nearby proteins, DNA, and RNA. This technical guide provides a comprehensive overview of this compound, including its core principles, detailed experimental protocols for labeling and detection, quantitative data for performance assessment, and troubleshooting guidance for common experimental challenges.

Introduction to this compound

This compound offers a versatile method for biotinylating macromolecules without the need for specific functional groups, making it a valuable tool for a wide range of applications in molecular biology, proteomics, and drug discovery. The key to its functionality lies in the photoactivatable aryl azide group, which, upon irradiation with light at wavelengths between 260-475 nm, is converted into a highly reactive nitrene.[2] This nitrene can then insert into C-H and N-H bonds in its immediate vicinity, forming stable covalent linkages with target molecules.

The biotin component of the molecule allows for the highly specific and high-affinity detection and purification of labeled molecules through its interaction with avidin (B1170675) or streptavidin. The dissociation constant (Kd) of the biotin-avidin interaction is approximately 10⁻¹⁵ M, making it one of the strongest known non-covalent interactions in biology.

Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₃H₃₅N₉O₄S | [3] |

| Molar Mass | 533.65 g·mol⁻¹ | [2] |

| Appearance | Orange to red powder | [2] |

| Optimal Photoactivation Wavelength | 260-475 nm | [2] |

Core Applications

The unique properties of this compound lend it to a variety of applications:

-

Non-Radioactive Labeling of Nucleic Acids: this compound provides a safer and more convenient alternative to radioactive isotopes for labeling DNA and RNA probes for use in Southern blotting, Northern blotting, and in situ hybridization.

-

Protein Labeling: It can be used to label proteins for subsequent detection via Western blotting or for purification using affinity chromatography. This is particularly useful for proteins that may lack easily targetable functional groups for other biotinylation methods.

-

Proximity-Dependent Biotinylation (BioID): While not a direct application of this compound itself, the principles of proximity labeling are highly relevant. In BioID, a promiscuous biotin ligase is fused to a protein of interest to biotinylate nearby proteins in living cells, allowing for the identification of protein-protein interactions and the characterization of subcellular proteomes. The non-specific nature of this compound labeling in vitro mirrors the promiscuous labeling in BioID.

-

Affinity Chromatography: Biotinylated molecules can be efficiently captured and purified from complex mixtures using streptavidin- or avidin-conjugated resins.

Experimental Protocols

This compound Labeling of DNA

This protocol describes the general procedure for labeling DNA probes with this compound for use in hybridization-based assays.

Materials:

-

DNA to be labeled (linearized plasmid, PCR product, or oligonucleotide)

-

This compound acetate (B1210297) salt

-

Nuclease-free water

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

UV light source (e.g., UV transilluminator or UV crosslinker)

-

Ice

-

Microcentrifuge tubes

-

Spin column or ethanol (B145695) precipitation reagents for purification

Procedure:

-

Prepare the DNA: Dissolve the DNA in the reaction buffer at a concentration of 0.1-1 µg/µL.

-

Prepare this compound Solution: Dissolve this compound acetate in nuclease-free water to a final concentration of 1 mg/mL. This solution is light-sensitive and should be prepared fresh and kept in the dark.

-

Set up the Labeling Reaction: In a microcentrifuge tube, combine the DNA and this compound solution. A typical starting ratio is 1 µg of DNA to 1-5 µg of this compound. The optimal ratio may need to be determined empirically.

-

Photoactivation: Place the open tube on ice and expose it to a UV light source. The distance from the light source and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5-10 cm from a 302 nm UV transilluminator.

-

Purification: Remove unreacted this compound by either spin column chromatography or ethanol precipitation.

-

Quantification and Storage: Determine the concentration of the labeled probe using a spectrophotometer. Store the biotinylated DNA at -20°C, protected from light.

This compound Labeling of Proteins

This protocol provides a general method for biotinylating proteins in solution using this compound.

Materials:

-

Purified protein in a suitable buffer (amine-free, e.g., PBS)

-

This compound acetate salt

-

Anhydrous DMSO or DMF

-

UV light source

-

Ice

-

Microcentrifuge tubes

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: The protein should be at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.

-

Prepare this compound Stock Solution: Dissolve this compound acetate in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

Set up the Labeling Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

-

Photoactivation: Irradiate the sample on ice with a UV lamp for 5-15 minutes. The optimal time should be determined empirically.

-

Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer.

-

Quantification and Storage: Determine the protein concentration and the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Store the biotinylated protein at 4°C or -20°C.

Quantitative Data

Detection Sensitivity

| Labeled Molecule | Detection Method | Detection Limit | Source |

| Protein (Tubulin) | Avidin-Alkaline Phosphatase | < 10 pg | [4] |

| DNA | Colorimetric (Avidin/Streptavidin-Phosphatase) | 0.5 pg | [5] |

Comparison of Biotinylation Reagents

While direct quantitative comparisons of labeling efficiency for this compound against other methods are context-dependent, the following table provides a qualitative comparison of key features.

| Feature | This compound | NHS-Ester Biotin | Click Chemistry Biotin |

| Target Group | C-H and N-H bonds (non-specific) | Primary amines (-NH₂) | Alkyne or Azide groups |

| Specificity | Low | Moderate | Very High (Bioorthogonal) |

| Reaction Steps | One-step (light activation) | One-step | Two-step (modification and labeling) |

| Control over Labeling Site | Low | Low | High |

| Ideal Application | Labeling molecules without specific functional groups | General protein labeling | Site-specific labeling in complex environments |

Visualization of Workflows and Pathways

General this compound Labeling Workflow

Caption: A generalized experimental workflow for this compound labeling.

Proximity-Dependent Biotinylation (BioID) Workflow

Caption: Workflow for Proximity-Dependent Biotinylation (BioID).[4][6]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Insufficient UV exposure. | - Optimize irradiation time and distance to the UV source. |

| - Inappropriate buffer composition (e.g., presence of primary amines for protein labeling). | - Use an amine-free buffer such as PBS or HEPES. | |

| - Low concentration of target molecule or this compound. | - Increase the concentration of reactants. | |

| High Background in Detection | - Incomplete removal of unreacted this compound. | - Ensure thorough purification after the labeling reaction. |

| - Non-specific binding of avidin/streptavidin conjugates. | - Use a suitable blocking agent (e.g., BSA, non-fat dry milk) and include detergents (e.g., Tween-20) in wash buffers. | |

| Protein Precipitation/Degradation | - Excessive UV exposure. | - Reduce the irradiation time or use a lower intensity UV source. |

| - High concentration of organic solvent. | - Keep the final concentration of DMSO or DMF below 10%. | |

| - Over-biotinylation. | - Reduce the molar excess of this compound. |

Conclusion

This compound remains a valuable and versatile tool for the non-specific labeling of a wide range of biomolecules. Its ease of use and the robustness of the subsequent biotin-avidin detection system make it a powerful technique for researchers in various fields. By understanding the core principles of photoactivation and by carefully optimizing reaction conditions, researchers can effectively utilize this compound for applications ranging from the generation of hybridization probes to the labeling of proteins for downstream analysis. This guide provides the foundational knowledge and practical protocols to successfully implement this compound-based methodologies in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C23H35N9O4S | CID 15949227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Non-radioactive hybridization probes prepared by the chemical labelling of DNA and RNA with a novel reagent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proximity-Dependent Biotinylation for Identification of Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photobiotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of photobiotin, a photoactivatable derivative of biotin (B1667282) widely used for the non-specific labeling of macromolecules. This document details its chemical structure, physicochemical properties, and established protocols for its use in labeling proteins and nucleic acids.

Core Concepts: The Chemical Structure of this compound

This compound is a chemical probe engineered to covalently link biotin to other molecules upon activation by light. Its structure consists of three key functional moieties: a biotin group, a linker arm, and a photoactivatable aryl azide (B81097) group.[1][2][3] The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin, which is fundamental to its utility in detection and purification assays. The aryl azide group is the photoreactive component that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with a wide range of chemical groups.[1]

A common commercially available form is this compound acetate (B1210297).[4] The IUPAC name for this compound is N-{3-[{3-[(4-Azido-2-nitrophenyl)amino]propyl}(methyl)amino]propyl}-5-[(3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide.[3]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound and its commonly used acetate salt.

| Property | Value | Source |

| Chemical Formula | C23H35N9O4S | [3] |

| Molar Mass | 533.65 g·mol−1 | [3] |

| CAS Number | 96087-37-5 | [3] |

| Appearance | Orange to red powder | [3] |

| Optimal Photoactivation Wavelength | 260-475 nm | [3] |

| Solubility of this compound Acetate Salt | 10 mg/mL in H2O | [4] |

| Assay Purity of this compound Acetate Salt | ≥95% | [4] |

| Storage Temperature | −20°C | [4] |

Mechanism of Photoactivation and Covalent Labeling

The utility of this compound as a labeling reagent stems from the photochemical properties of its aryl azide group. Upon irradiation with light of an appropriate wavelength (typically 260-475 nm), the aryl azide undergoes photolysis to form a highly reactive aryl nitrene intermediate.[1] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to C=C double bonds, resulting in the formation of a stable covalent bond with the target molecule.

Caption: The photoactivation pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in labeling proteins and nucleic acids.

Labeling of Proteins with this compound

This protocol is adapted for the non-selective biotinylation of proteins in solution.

Materials:

-

Purified protein solution (≥2 mg/mL) in an amine-free buffer (e.g., 50 mM PBS, pH 7.0)

-

This compound or this compound Acetate

-

Anhydrous Dimethylformamide (DMF)

-

Amber or foil-covered microcentrifuge tubes

-

UV lamp (320 nm)

-

Ice bath

-

Method for removal of excess this compound (e.g., dialysis, gel filtration)

Protocol:

-

Prepare Protein Solution: Dissolve the protein to be labeled at a concentration of ≥2 mg/mL in 50 mM PBS, pH 7.0. Transfer the solution to an amber or foil-covered microcentrifuge tube to protect it from light.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF to the desired concentration.

-

Reaction Setup: Add the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 15% to minimize protein denaturation.[1]

-

Photoactivation: Place the reaction tube in an ice bath to dissipate heat generated by the UV lamp. Irradiate the sample with a UV lamp at a wavelength of 320 nm.[1] The distance between the light source and the sample should be minimized for optimal efficiency.[1] The irradiation time will need to be optimized depending on the protein and the desired level of labeling.

-

Purification: After irradiation, remove the unreacted this compound and byproducts. This can be achieved by dialysis against a suitable buffer or by using a gel filtration column (e.g., Sephadex G-25).

Labeling of DNA with this compound

This protocol describes the labeling of DNA probes for applications such as in situ hybridization and non-radioactive Southern blotting.

Materials:

-

DNA solution (single-stranded, linear, or supercoiled double-stranded)

-

This compound Acetate Salt

-

Nuclease-free water

-

UV lamp (260-475 nm)

-

2-Butanol

-

Microcentrifuge

Protocol:

-

Prepare DNA Solution: Dissolve the DNA in nuclease-free water or a suitable buffer.

-

Prepare this compound Solution: Prepare a fresh solution of this compound acetate salt in water (e.g., 10 mg/mL).[4]

-

Reaction Setup: Mix the DNA and this compound solutions in a microcentrifuge tube.

-

Photoactivation: Irradiate the mixture with a UV lamp within the optimal range of 260-475 nm.[3] The duration of irradiation should be optimized.

-

Purification: a. Extract the unreacted this compound by adding an equal volume of 2-butanol. Vortex and centrifuge to separate the phases. The aqueous phase (bottom layer) contains the labeled DNA. b. Precipitate the labeled DNA by adding 2.5 to 3 volumes of cold ethanol and an appropriate salt solution (e.g., sodium acetate). c. Incubate at -20°C to facilitate precipitation. d. Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol. e. Air dry the pellet and resuspend in a suitable buffer.

General Experimental Workflow

The following diagram illustrates a generalized workflow for a typical photobiotinylation experiment, from sample preparation to detection.

Caption: A generalized workflow for photobiotinylation experiments.

Conclusion

This compound is a versatile and powerful tool for the non-specific labeling of proteins and nucleic acids. Its ability to be activated by light provides temporal and, in some applications, spatial control over the labeling reaction. The high-affinity interaction between biotin and avidin/streptavidin allows for sensitive detection and efficient purification of the labeled molecules. The protocols and data presented in this guide provide a solid foundation for researchers to successfully incorporate this compound into their experimental designs.

References

An In-depth Technical Guide to the Dual Reactivity of Photobiotin Azide for Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photobiotin azide (B81097) is a powerful trifunctional reagent that has become an indispensable tool in chemical biology and proteomics. Its unique structure, incorporating a photoactivatable aryl azide, a terminal aliphatic azide, and a biotin (B1667282) handle, allows for a dual-mode of reactivity. This enables both non-specific covalent modification of nearby molecules upon photoactivation and highly specific, bioorthogonal ligation to alkyne-modified targets via "click" chemistry. This technical guide provides a comprehensive overview of the core principles governing the reactivity of both azide groups within the this compound azide molecule. It offers a detailed examination of the underlying chemical mechanisms, presents a collection of robust experimental protocols for its application in photoaffinity labeling and copper-catalyzed and strain-promoted click chemistry, and summarizes key quantitative data to facilitate experimental design and optimization. Furthermore, this guide illustrates the application of this compound azide in elucidating protein-protein interactions through schematic diagrams of experimental workflows and signaling pathways.

Introduction: The Dual Nature of this compound Azide

This compound azide possesses two distinct azide functionalities, each with a unique mode of chemical reactivity that can be independently addressed.

-

The Aryl Azide Group for Photoaffinity Labeling: The aryl azide moiety is a photoactivatable crosslinking group.[1] Upon exposure to ultraviolet (UV) light, it extrudes nitrogen gas to form a highly reactive and short-lived nitrene intermediate.[2] This nitrene can then non-specifically insert into C-H, N-H, and O-H bonds of molecules in its immediate vicinity, resulting in the formation of a stable covalent bond.[3] This property makes this compound azide an excellent tool for photoaffinity labeling, allowing for the capture of binding partners, including transient or weak interactors, in their native cellular context.[4][5]

-

The Terminal Aliphatic Azide Group for Click Chemistry: The terminal aliphatic azide group is a bioorthogonal reactive handle. It does not react with native functional groups found in biological systems.[6] Instead, it undergoes a highly specific and efficient cycloaddition reaction with an alkyne, a reaction popularly known as "click chemistry".[6][7] This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst if a strained alkyne, such as a dibenzocyclooctyne (DBCO), is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[8][9] This specific reactivity allows for the precise labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[10]

The combination of these two functionalities in a single molecule, along with the high-affinity biotin tag for subsequent detection and enrichment, makes this compound azide a versatile reagent for a wide range of applications in proteomics, drug discovery, and molecular biology.[11]

Mechanisms of Reactivity

Photoactivation of the Aryl Azide Group

The photoactivation of the aryl azide group in this compound azide is a light-induced process that generates a highly reactive intermediate capable of non-specific covalent bond formation.[3]

The general mechanism is as follows:

-

Photoexcitation: Upon absorption of UV light, typically in the range of 260-475 nm, the aryl azide is excited to a singlet state.[1]

-

Nitrogen Extrusion: The excited aryl azide rapidly loses a molecule of dinitrogen (N₂) to form a highly reactive singlet nitrene intermediate.[2]

-

Intersystem Crossing (Optional): The singlet nitrene can undergo intersystem crossing to a more stable triplet nitrene state.[2]

-

Covalent Insertion: The nitrene intermediate, in either its singlet or triplet state, can then react with a variety of chemical bonds in proximal molecules. This includes insertion into C-H and N-H bonds, as well as addition to C=C double bonds, forming stable covalent adducts.[3]

Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal aliphatic azide of this compound azide participates in a [3+2] cycloaddition reaction with an alkyne to form a stable triazole ring. This reaction is highly specific and bioorthogonal.[6]

The CuAAC reaction is the most common form of click chemistry. It utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[7]

The catalytic cycle involves:

-

Formation of Copper(I) Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.[12]

-

Coordination with Azide: The azide coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition occurs to form a six-membered copper-containing intermediate.

-

Rearrangement and Protonolysis: The intermediate rearranges, and upon protonolysis, the stable 1,4-disubstituted triazole product is released, regenerating the Cu(I) catalyst.[12]

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as DBCO.[9] The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[9] This is particularly advantageous for live-cell labeling applications where the cytotoxicity of copper is a concern.[9]

Quantitative Data Presentation

The efficiency of labeling with this compound azide depends on the specific application, reaction conditions, and the nature of the target molecule. The following tables summarize representative quantitative data for photoaffinity labeling and click chemistry reactions.

Table 1: Quantitative Parameters for Photoaffinity Labeling with Aryl Azides

| Parameter | Value | Notes | Reference(s) |

| Activation Wavelength | 260 - 475 nm | Optimal wavelength can vary depending on the specific aryl azide derivative. Longer wavelengths (e.g., 366 nm) may be more efficient for some derivatives and minimize damage to biological samples. | [1][4] |

| Irradiation Time | 1 - 30 min | Shorter times are used for in-cell labeling to minimize cytotoxicity. | [4] |

| Labeling Efficiency | Variable (typically <30%) | Highly dependent on the binding affinity of the probe for its target and the concentration of the target. | [2] |

| Labeling Radius | 50 - 100 nm | The distance over which the reactive nitrene can diffuse and label molecules. | [13] |

Table 2: Quantitative Parameters for CuAAC Click Chemistry

| Parameter | Concentration Range | Notes | Reference(s) |

| Biotin-Azide | 10 - 100 µM | [3] | |

| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 - 1 mM | Reduced in situ to Cu(I). | [3] |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | [3] | |

| Cu(I)-Stabilizing Ligand (e.g., THPTA, TBTA) | 0.1 - 2 mM | THPTA is generally more water-soluble and can be used at higher concentrations. | [3] |

| Reaction Time | 30 - 120 min | Can be performed at room temperature. | [3] |

| Reaction pH | 4.0 - 12.0 | [7] | |

| Typical Yield | 30 - 50% (for protein labeling) | Can be higher for small molecule conjugations. | [14] |

Table 3: Quantitative Parameters for SPAAC Click Chemistry

| Parameter | Concentration Range | Notes | Reference(s) |

| Biotin-Azide | 5 - 50 µM | [14] | |

| DBCO-modified molecule | 10 - 100 µM | A molar excess of the DBCO reagent is often used. | [15] |

| Reaction Time | 30 - 120 min | Can be performed at 4°C, room temperature, or 37°C. | [14] |

| Reaction pH | Physiological pH (~7.4) | [9] | |

| Typical Yield | High | Generally considered a very efficient reaction. | [9] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments using this compound azide.

Protocol for Photoaffinity Labeling of a Protein Complex in Cell Lysate

This protocol describes the use of this compound azide to identify members of a protein complex.

Materials:

-

Cell lysate containing the protein complex of interest

-

This compound azide solution (e.g., 1 mM in DMSO)

-

UV lamp (e.g., 365 nm)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

-

SDS-PAGE gels and Western blotting reagents

Methodology:

-

Incubation: Incubate the cell lysate with this compound azide (final concentration 10-100 µM) for 15-30 minutes at 4°C to allow for binding to the target complex.

-

UV Crosslinking: Transfer the lysate to a petri dish on ice and irradiate with a UV lamp (e.g., 365 nm) for 5-15 minutes.

-

Removal of Unbound Probe: Remove unbound this compound azide by dialysis or size-exclusion chromatography.

-

Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.

-

Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected complex members, or by mass spectrometry for unbiased identification.

Protocol for CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol details the labeling of proteins that have been metabolically incorporating an alkyne-containing amino acid analog.

Materials:

-

Cell lysate from cells cultured with an alkyne-containing amino acid (e.g., L-azidohomoalanine)

-

Biotin-azide solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Protein precipitation reagents (e.g., methanol, chloroform)

Methodology:

-

Prepare Click Reaction Cocktail: For each 1 mL of lysate, prepare a cocktail containing:

-

100 µL of 1.7 mM THPTA in 1:4 DMSO:t-butanol

-

20 µL of 50 mM CuSO₄

-

100 µL of 50 mM sodium ascorbate

-

20 µL of 1.25 mM biotin-azide

-

-

Labeling Reaction: Add the click reaction cocktail to the cell lysate.

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.

-

Protein Precipitation: Precipitate the proteins to remove excess reagents. A common method is methanol/chloroform precipitation.

-

Resuspension: Resuspend the protein pellet in a buffer suitable for downstream analysis (e.g., PBS with 1% SDS).

-

Downstream Analysis: The biotinylated proteins are now ready for enrichment with streptavidin beads and analysis by Western blot or mass spectrometry.[13]

Protocol for SPAAC Labeling of DBCO-Modified Proteins in Live Cells

This protocol describes the copper-free labeling of cell surface proteins that have been modified with a DBCO-containing reagent.

Materials:

-

Live cells with DBCO-modified surface proteins

-

Biotin-azide solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Streptavidin-HRP conjugate for Western blotting

Methodology:

-

Cell Preparation: Culture cells to the desired confluency.

-

Labeling Reaction: Add biotin-azide to the cell culture medium to a final concentration of 25-100 µM.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with PBS to remove excess biotin-azide.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Analysis: The biotinylated proteins in the lysate can be directly analyzed by Western blot using a streptavidin-HRP conjugate or enriched using streptavidin beads prior to analysis.

Visualization of Workflows and Signaling Pathways

The dual reactivity of this compound azide enables complex experimental workflows for target identification and the elucidation of signaling pathways.

General Workflow for Target Identification

The following diagram illustrates a general workflow for identifying the cellular targets of a small molecule using a this compound azide-derivatized probe.

Elucidation of the γ-Secretase Complex Interactions

This compound azide-based probes have been instrumental in studying protein-protein interactions within complex cellular machinery. For example, photoaffinity labeling has been used to probe the interactions of small molecule modulators with the γ-secretase complex, which is implicated in Alzheimer's disease.[5]

The following diagram illustrates how a this compound azide-labeled γ-secretase modulator can be used to identify its binding partners within the complex.

Conclusion

This compound azide is a remarkably versatile and powerful tool for modern biological research. Its dual reactivity, enabling both non-specific photoaffinity labeling and specific bioorthogonal click chemistry, provides researchers with a flexible platform to investigate a wide array of biological questions. From identifying the targets of novel drug candidates to mapping intricate protein-protein interaction networks, the applications of this compound azide continue to expand. This technical guide has provided an in-depth overview of the fundamental principles of this compound azide reactivity, detailed experimental protocols, and illustrative examples of its application. By understanding and applying the methodologies outlined herein, researchers can effectively leverage the unique capabilities of this reagent to advance their scientific discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 3. confluore.com [confluore.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. interchim.fr [interchim.fr]

- 8. lumiprobe.com [lumiprobe.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Principle of Photoactivatable Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of photoactivatable biotin (B1667282), a powerful tool for studying molecular interactions and cellular processes with high spatiotemporal resolution.

Core Principle of Photoactivatable Biotin

Photoactivatable biotin reagents are chemically engineered molecules that remain inert until activated by a specific wavelength of light. The core of their functionality lies in a photolabile group, most commonly an aryl azide (B81097), attached to the biotin molecule through a linker.

Upon exposure to ultraviolet (UV) light, typically in the range of 320-370 nm, the aryl azide group undergoes photolysis, losing a molecule of nitrogen gas (N₂) and forming a highly reactive nitrene intermediate.[1] This nitrene is extremely short-lived and will readily insert into any nearby C-H or N-H bonds, forming a stable covalent bond.[1] This non-specific reactivity allows for the biotinylation of molecules in the immediate vicinity of the photoactivated probe, effectively "tagging" them for subsequent detection or purification.

The small size of the biotin molecule (244.31 g/mol ) minimizes interference with the natural function of the labeled biomolecules. The extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin is then exploited for the highly efficient capture and analysis of these tagged molecules.

A key advantage of this technology is the precise temporal control it offers. The biotinylation reaction is initiated only upon illumination, allowing researchers to label molecules at specific time points during a biological process.

Quantitative Data of Photoactivatable Biotin Reagents

The selection of a photoactivatable biotin reagent depends on the specific experimental requirements. Key parameters to consider include the wavelength of activation, the reactivity of the generated intermediate, and the properties of the spacer arm. Below is a summary of properties for some commonly used photoactivatable biotin reagents.

| Reagent | Photoreactive Group | Activation Wavelength (nm) | Spacer Arm Length (Å) | Key Features |

| Photobiotin Acetate | Aryl Azide | 260-475 | ~13.5 | One of the first developed photoactivatable biotins.[2] |

| Sulfo-SBED | Aryl Azide | 320-370 | ~24.3 | Trifunctional reagent with an amine-reactive NHS ester and a cleavable disulfide bond in the spacer arm, enabling label transfer experiments.[3][4][5] |

| TFPA-PEG₃-Biotin | Tetrafluorophenyl Azide (TFPA) | 300-370 (optimum ~320) | ~26.7 | The fluorine atoms on the aryl azide increase the quantum yield and insertion efficiency compared to non-fluorinated versions. The PEG spacer enhances water solubility.[1] |

Experimental Protocols

In Vitro Protein Labeling with Photoactivatable Biotin

This protocol describes the general procedure for biotinylating a purified protein in solution.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.0)

-

Photoactivatable biotin reagent (e.g., TFPA-PEG₃-Biotin)

-

Anhydrous DMSO or DMF

-

UV lamp (e.g., 180-W or 350-W) with a filter to remove wavelengths below 300 nm[1]

-

Reaction tube (amber or foil-wrapped to protect from light)

-

Desalting column for removal of excess reagent

Procedure:

-

Protein Preparation: Dissolve the protein to be biotinylated at a concentration of ≥2 mg/ml in 50 mM PBS, pH 7.0.[1] Transfer the solution to a light-protected microcentrifuge tube.

-

Reagent Preparation: Immediately before use, prepare a 10 mg/ml stock solution of the photoactivatable biotin reagent in anhydrous DMSO or DMF.[1] Keep this solution protected from light.

-

Reaction Setup: Add a 20-fold molar excess of the photoactivatable biotin solution to the protein solution.[1] Mix thoroughly by gentle vortexing.

-

Photoactivation: Place the reaction tube on ice, approximately 10 cm from the UV lamp. Irradiate for 1.5 to 5 minutes. The optimal irradiation time depends on the lamp's wattage and should be empirically determined.[1]

-

Purification: Remove the excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable buffer for your downstream application.

-

Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin by biotin.[3]

Cell-Based Proximity Labeling (Photo-BioID)

This protocol outlines the key steps for identifying protein-protein interactions within living cells using a photoactivatable biotin approach.

Materials:

-

Mammalian cells cultured on plates

-

Photoactivatable and cell-permeable biotin probe

-

UV irradiation setup

-

Cell lysis buffer (e.g., RIPA buffer)

-

Streptavidin-conjugated beads (e.g., magnetic or agarose)

-

Wash buffers

-

Elution buffer or reagents for on-bead digestion

Procedure:

-

Cell Culture and Probe Incubation: Culture cells to the desired confluency. Incubate the cells with the photoactivatable biotin probe at an empirically determined concentration and for a sufficient duration to allow cellular uptake.

-

UV Irradiation: Wash the cells to remove the excess probe. Irradiate the cells with UV light (e.g., 365 nm) for a predetermined time to activate the biotin probe and label proximal proteins.

-

Cell Lysis: Immediately after irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Affinity Purification of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution or On-Bead Digestion:

-

Elution: Elute the bound proteins from the beads using a competitive elution buffer (containing excess free biotin) or denaturing conditions.

-

On-Bead Digestion: For mass spectrometry analysis, perform enzymatic digestion (e.g., with trypsin) of the proteins directly on the beads.

-

-

Mass Spectrometry Analysis: Analyze the eluted or digested proteins by mass spectrometry to identify the proteins that were in proximity to the photoactivated biotin.

Light-Activated BioID (LAB)

LAB is an advanced optogenetic approach that provides enhanced spatiotemporal control over proximity labeling. It utilizes the light-inducible dimerization of CRY2 and CIB1 proteins to reconstitute a split-TurboID enzyme, which then biotinylates proximal proteins in the presence of biotin.[6]

Materials:

-

Mammalian cells

-

Plasmids encoding the CRY2-split-TurboID-C-terminus and CIB1-split-TurboID-N-terminus fusion proteins

-

Transfection reagent

-

Biotin solution

-

Blue light source (e.g., 470 nm LED)

-

Standard cell culture, lysis, and protein analysis reagents

Procedure:

-

Transfection: Co-transfect the mammalian cells with the plasmids encoding the two LAB fusion proteins.

-

Cell Culture and Biotin Incubation: Culture the transfected cells for 24-48 hours to allow for protein expression. Prior to light induction, supplement the culture medium with biotin (e.g., 100 µM).[6]

-

Light Induction: Expose the cells to blue light (e.g., 470 nm) to induce the dimerization of CRY2 and CIB1, leading to the reconstitution and activation of the split-TurboID enzyme. A common protocol involves alternating cycles of light and darkness (e.g., 10 minutes on, 10 minutes off) for a total of 1 hour.[6]

-

Downstream Processing: Following light induction, proceed with cell lysis, affinity purification of biotinylated proteins, and mass spectrometry analysis as described in the Photo-BioID protocol.

Mandatory Visualizations

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no biotinylation | Inefficient photoactivation | Optimize UV irradiation time and distance from the lamp. Ensure the lamp emits the correct wavelength.[1] |

| Inactive biotin reagent | Use fresh, properly stored photoactivatable biotin. Prepare stock solutions in anhydrous solvent immediately before use. | |

| Presence of interfering substances | Use amine-free buffers for the reaction. Ensure the protein sample is free of contaminants. | |

| High background/non-specific binding | Excess photoactivatable biotin | Thoroughly wash cells or purify protein samples to remove unreacted probe before downstream steps. |

| Insufficient washing of streptavidin beads | Increase the number and stringency of wash steps after affinity purification. | |

| Protein precipitation | High degree of biotinylation altering protein solubility | Reduce the molar excess of the biotinylation reagent or shorten the reaction time.[7] |

Conclusion

Photoactivatable biotin and its more advanced iterations like Light-Activated BioID offer powerful methodologies for the spatially and temporally controlled labeling of proteins and their interaction partners in their native cellular environment. By understanding the core principles and optimizing the experimental protocols, researchers can effectively utilize these techniques to gain novel insights into complex biological processes, identify new drug targets, and accelerate the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Sulfo-SBED Biotin Label Transfer Reagent, 10 mg - FAQs [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Light-activated BioID – an optically activated proximity labeling system to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Unselective Hand of Light: A Technical Guide to Photobiotin for Non-Specific Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, applications, and methodologies of photobiotin-mediated non-specific labeling. This compound has emerged as a powerful tool for covalently attaching a biotin (B1667282) tag to a wide range of biomolecules, including proteins and nucleic acids, in a light-dependent and non-selective manner. This characteristic makes it invaluable for various applications where specific functional groups are either unknown or inaccessible. This guide provides detailed protocols, quantitative data, and visual representations to enable researchers to effectively implement this technique in their experimental workflows.

Core Principles of this compound Labeling

This compound is a chemical compound composed of three key moieties: a biotin group, a linker arm, and a photoactivatable aryl azide (B81097) group.[1] The fundamental principle of this compound labeling lies in the light-induced activation of the aryl azide. Upon exposure to ultraviolet (UV) or visible light at specific wavelengths, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then non-specifically insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in its immediate vicinity, forming stable covalent linkages with nearby biomolecules.[1]

The biotin moiety serves as a versatile handle for subsequent detection, purification, or analysis using the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The linker arm provides spatial separation between the biotin and the labeled biomolecule, which can help to minimize steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin.

dot

Caption: Mechanism of this compound activation and non-specific labeling.

Quantitative Data and Performance

This compound labeling offers high sensitivity in detection applications. The strength of the biotin-avidin interaction allows for significant signal amplification, enabling the detection of minute quantities of labeled biomolecules.

Table 1: Detection Sensitivity of this compound-Labeled Proteins

| Analyte | Detection Method | Detection Limit | Fold-Increase in Sensitivity (vs. Coomassie Blue) | Reference |

| Tubulin | Avidin-Alkaline Phosphatase | < 10 pg | 64 - 1024 | [2] |

Table 2: Comparison of Biotinylation Methods

| Feature | This compound | NHS-Ester Biotin |

| Specificity | Non-specific (reacts with C-H and N-H bonds) | Specific to primary amines (lysine residues, N-terminus) |

| Requirement | Light activation | Amine-free buffer, specific pH range |

| Advantages | Labels molecules without accessible primary amines; less disruptive to nucleic acids than enzymatic methods | Well-established chemistry; high labeling efficiency for proteins with available amines |

| Limitations | Potential for off-target labeling; requires optimization of light exposure | May not label proteins with inaccessible amines; can alter protein function if active site lysines are modified |

Experimental Protocols

This compound Labeling of Proteins

This protocol provides a general framework for the non-specific labeling of proteins using this compound. Optimization of reagent concentrations and light exposure may be necessary for specific proteins and applications.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent like DMSO or DMF)

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

-

UV lamp with an emission maximum around 320 nm

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Prepare the protein solution in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable buffer like PBS.

-

Reagent Addition: Add the this compound solution to the protein solution to achieve the desired molar excess. A starting point of a 10- to 50-fold molar excess of this compound to protein is recommended. The final concentration of the organic solvent should not exceed 10-15% of the total reaction volume to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture on ice or at room temperature in the dark for a short period (e.g., 10-15 minutes) to allow for the diffusion of the this compound.

-

Photoactivation: Expose the reaction mixture to a UV light source. The optimal wavelength for many this compound reagents is around 320 nm. The duration and intensity of the light exposure will need to be optimized. A typical starting point is 5-15 minutes of irradiation with a high-intensity UV lamp. To prevent sample heating, perform the irradiation on ice.

-

Quenching: After irradiation, add a quenching buffer to a final concentration of 20-50 mM to react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted, and quenched this compound from the labeled protein using size-exclusion chromatography, dialysis, or a spin desalting column.

dot

Caption: Experimental workflow for this compound labeling of proteins.

This compound Labeling of Nucleic Acids (DNA/RNA)

This compound offers a simple and less harsh alternative to enzymatic methods for labeling nucleic acids.

Materials:

-

This compound solution (e.g., 1 mg/mL in water or a suitable buffer)

-

Nucleic acid solution (DNA or RNA)

-

UV lamp or a strong visible light source (e.g., sunlamp)

-

Quenching solution (optional, can be removed during purification)

-

Ethanol (B145695) and sodium acetate (B1210297) for precipitation, or a suitable purification column

Procedure:

-

Nucleic Acid Preparation: Dissolve the nucleic acid in a low-salt buffer or nuclease-free water.

-

Reagent Addition: Add the this compound solution to the nucleic acid solution. The optimal concentration of this compound should be determined empirically, but a common starting point is a final concentration of 10-100 µg/mL.

-

Photoactivation: Expose the mixture to a UV or high-intensity visible light source. The activation wavelength for this compound is broad, ranging from 260-475 nm.[1] Irradiation for 15-30 minutes is a typical starting point.

-

Purification: Remove unreacted this compound by ethanol precipitation or by using a size-exclusion spin column. For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol, incubate at -20°C, and then centrifuge to pellet the labeled nucleic acid.

Factors Affecting Labeling Specificity and Efficiency

While this compound is inherently non-specific, several factors can influence the efficiency and outcome of the labeling reaction.

dot

Caption: Factors influencing the outcome of this compound labeling.

-

Light Intensity and Wavelength: Higher light intensity and an appropriate wavelength (typically 260-475 nm) will lead to more efficient activation of the aryl azide. However, excessive exposure to high-energy UV light can damage biomolecules.

-

Exposure Time: Longer exposure times can increase the degree of labeling, but also increase the risk of photodamage to the sample.

-

This compound Concentration: Increasing the concentration of this compound will generally lead to a higher degree of labeling. However, excessive concentrations can lead to aggregation and background issues.

-

Buffer Composition: The presence of free radical scavengers or molecules that can react with the nitrene intermediate in the buffer can reduce labeling efficiency. It is advisable to use simple, non-reactive buffers like PBS.

Troubleshooting

Table 3: Common Problems and Solutions in this compound Labeling

| Problem | Possible Cause | Suggested Solution |

| Low or no labeling | Insufficient light exposure | Increase exposure time or use a more powerful light source. Ensure the wavelength is appropriate for this compound activation. |

| Low this compound concentration | Increase the molar excess of this compound. | |

| Presence of interfering substances in the buffer | Use an amine-free buffer (for proteins) and avoid scavengers. Perform buffer exchange if necessary. | |

| High background | Incomplete removal of unreacted this compound | Optimize the purification step (e.g., use a longer dialysis time, a different size-exclusion column). |

| Non-specific binding of avidin/streptavidin | Use a blocking agent (e.g., BSA) in subsequent detection steps. | |

| Protein/Nucleic Acid Damage | Excessive light exposure | Reduce the exposure time or light intensity. Use a filter to remove shorter, more damaging UV wavelengths. |

Conclusion

This compound provides a robust and versatile method for the non-specific labeling of a wide array of biomolecules. Its light-dependent activation allows for temporal control over the labeling reaction, and its non-specific nature is a key advantage when targeting molecules with unknown or limited reactive functional groups. By understanding the core principles and carefully optimizing the experimental parameters outlined in this guide, researchers can successfully employ this compound to advance their studies in protein and nucleic acid analysis, drug discovery, and beyond.

References

An In-depth Technical Guide to Photobiotin Labeling of Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photobiotin labeling is a versatile and powerful technique for the non-radioactive labeling of proteins and nucleic acids. This method utilizes a photoactivatable analog of biotin (B1667282), which upon exposure to light, forms a covalent bond with target macromolecules. This guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative aspects of this compound labeling, tailored for researchers and professionals in life sciences and drug development.

Introduction to this compound Labeling

This compound is a derivative of biotin that incorporates a photoactivatable aryl azide (B81097) group.[1] This modification allows for the light-induced, non-specific covalent labeling of proteins and nucleic acids.[1] The fundamental principle lies in the generation of a highly reactive nitrene intermediate upon photolysis of the aryl azide group, which can then insert into various chemical bonds, leading to stable biotinylation of the target molecule.[2] This technique offers a simpler and often less expensive alternative to enzymatic labeling methods, with the added advantage of preserving the integrity of the target DNA or RNA.[1][3]

The biotin moiety of the label retains its high affinity for avidin (B1170675) and streptavidin, enabling sensitive detection and purification of the labeled molecules.[4] This strong interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M, forms the basis for a wide array of downstream applications, including Western blotting, ELISA, affinity purification, and in situ hybridization.[4][5]

The Chemistry of this compound Labeling

The core of this compound labeling lies in the photo-induced activation of an aryl azide group. This compound acetate (B1210297) is a commonly used reagent, composed of a biotin molecule linked to a photoreactive aryl azide group via a spacer arm.[6]

Upon irradiation with light, typically in the UV-A range (260-475 nm), the aryl azide group undergoes photolysis, releasing nitrogen gas and generating a highly reactive nitrene intermediate.[1][2] This nitrene can then undergo a variety of insertion reactions with neighboring molecules, including insertion into C-H and N-H bonds, effectively creating a stable covalent linkage between the biotin molecule and the target protein or nucleic acid.[2]

Caption: Photoactivation of this compound to generate a reactive nitrene for labeling.

Quantitative Aspects of this compound Labeling

The efficiency and sensitivity of this compound labeling are critical parameters for successful experimental outcomes. The following table summarizes key quantitative data associated with this technique.

| Parameter | Proteins | Nucleic Acids | References |

| Detection Limit | As low as 10 pg of protein (using avidin-alkaline phosphatase detection) | 0.5 pg of target DNA (colorimetric detection) | [6],[7] |

| Labeling Efficiency | Typically 3-5 biotins per protein molecule (can be up to 8-12 for large proteins like IgG) | One biotin per 100-400 residues | [8],[7] |

| Yield | Dependent on protein concentration and molar excess of this compound | ~10 µg of labeled RNA from 1 µg of DNA template (in vitro transcription) | [9],[10] |

| Sensitivity Increase | 64 to 1024-fold increase in sensitivity over Coomassie blue staining | Comparable to 32P-labeled probes | [6],[7] |

Experimental Protocols

This compound Labeling of Proteins in Solution

This protocol outlines a general procedure for the biotinylation of proteins in solution using this compound.

Caption: Experimental workflow for this compound labeling of proteins.

Detailed Methodology:

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[8] Ensure the pH is between 7.2 and 8.0.[8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.[8]

-

This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8]

-

Labeling Reaction: Add the this compound solution to the protein solution to achieve the desired molar excess. A 12 to 20-fold molar excess is a common starting point.[8]

-

Photo-irradiation: Place the reaction mixture in a shallow, low protein-binding vessel on ice.[2] Irradiate with a UV lamp (e.g., mercury vapor lamp or handheld UV lamp) for approximately 30 minutes.[3] The distance between the lamp and the sample is critical for efficient labeling.[2][3]

-

Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines, such as Tris.

-

Purification: Remove excess, unreacted this compound using a desalting column or dialysis.[8]

-

Quantification: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11]

-

Downstream Applications: The biotinylated protein is now ready for use in various applications.

This compound Labeling of Nucleic Acids

This protocol provides a general procedure for labeling DNA and RNA with this compound.

Caption: Experimental workflow for this compound labeling of nucleic acids.

Detailed Methodology:

-

Nucleic Acid Preparation: Prepare the DNA or RNA sample at a concentration no higher than 0.5 mg/mL.[3]

-

This compound Reagent Preparation: Reconstitute the this compound reagent in distilled water and store it at -20°C in the dark.[3]

-

Labeling Reaction: Add an equal volume of the reconstituted this compound reagent to the nucleic acid sample.[3]

-

Activation:

-

Photo-activation: Place the uncapped reaction tube on ice and irradiate with a mercury vapor lamp (10 cm above the tube for 30 minutes), a halogen lamp (5 cm above the tube for 60 minutes), or a handheld UV lamp (2 cm above the tube for 30 minutes).[3]

-

Thermal activation: Incubate the reaction mixture at 95°C for 30 minutes.[3]

-

-

Purification:

-

Precipitation: Precipitate the labeled nucleic acid by adding ethanol.

-

Resuspension: Resuspend the air-dried pellet in water or TE buffer.[3]

-

Downstream Applications: The labeled nucleic acid is ready for use in applications such as Southern and Northern blotting, and in situ hybridization.

Conclusion

This compound labeling offers a robust and sensitive method for the non-radioactive tagging of proteins and nucleic acids. Its simple, light-induced chemistry and the strong biotin-avidin interaction provide a versatile platform for a wide range of biological assays. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively utilize this powerful technique to advance their scientific and drug development endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. apexbt.com [apexbt.com]

- 9. apexbt.com [apexbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]

The Ultimate Guide to Photobiotin: UV Activation and Beyond for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of photobiotin, a powerful tool for the non-specific labeling of biomolecules. We delve into the core principles of its UV activation, provide detailed experimental protocols for its application, and explore its use in advanced techniques such as proximity labeling to elucidate complex biological networks.

Core Principles of this compound

This compound is a chemically modified version of biotin (B1667282) that incorporates a photoactivatable aryl azide (B81097) group. This functional group, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This intermediate can then non-selectively insert into C-H and N-H bonds in its immediate vicinity, forming stable covalent linkages with nearby proteins, nucleic acids, and other biomolecules. The biotin moiety serves as a robust affinity tag for subsequent detection or purification using avidin (B1170675) or streptavidin conjugates.

UV Activation Wavelength

The activation of the aryl azide group in this compound is most effective within a UV wavelength range of 260-475 nm.[1] While this broad range offers flexibility, studies with similar aryl azide-based crosslinkers suggest that long-wavelength UV light, specifically around 366 nm, can be highly efficient for photoactivation while potentially minimizing damage to biological samples that can occur at shorter wavelengths.

Quantitative Data for this compound Labeling

The efficiency of this compound labeling is influenced by several factors, including the concentration of the this compound reagent, the intensity and duration of UV irradiation, and the composition of the reaction buffer. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: UV Activation Parameters for this compound

| Parameter | Recommended Range/Value | Notes |

| Activation Wavelength | 260 - 475 nm | Long-wavelength UV (e.g., 366 nm) is often preferred to minimize potential damage to biomolecules. |

| UV Light Source | Mercury vapor lamp, UV transilluminator, or specialized UV crosslinking instrument | The intensity of the light source will affect the required irradiation time. |

| Irradiation Time | 5 - 30 minutes | This is highly dependent on the light source intensity and the distance of the sample from the source. Optimization is recommended. |

| Sample Distance from Source | 5 - 15 cm | Closer distances will increase light intensity but may also increase heat. Cooling on ice is often recommended. |

Table 2: Typical Labeling Efficiencies and Detection Sensitivities

| Application | Typical Labeling Efficiency | Detection Limit |

| Protein Labeling (in vitro) | Varies with protein concentration and molar excess of this compound | As low as 10 pg of protein using avidin-alkaline phosphatase detection.[2] |

| DNA/RNA Probe Labeling | Can be optimized for desired probe sensitivity | Can detect as little as 0.5 pg of target DNA. |

| Proximity Labeling (in situ) | Dependent on the proximity and abundance of interacting partners | Enables identification of transient and weak interactions. |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for this compound Labeling of Proteins in Solution

This protocol is suitable for labeling purified proteins or complex protein mixtures.

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound acetate (B1210297) in a suitable solvent (e.g., water or DMSO) at a concentration of 1-10 mg/mL.

-

Reaction Setup: Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein may need to be optimized, but a 20- to 50-fold molar excess of this compound is a common starting point.

-

UV Irradiation: Place the reaction mixture in a UV-transparent vessel (e.g., quartz cuvette or open microcentrifuge tube) on ice. Irradiate with a UV lamp (e.g., 366 nm) for 5-30 minutes. The optimal time will depend on the light source and its distance from the sample.

-

Quenching (Optional): To stop the reaction, a quenching reagent such as a primary amine-containing buffer (e.g., Tris) can be added.

-

Purification: Remove excess, unreacted this compound by dialysis, gel filtration, or spin column chromatography.

Protocol for Labeling Cell Surface Proteins

This method allows for the specific labeling of proteins exposed on the exterior of living cells.

-

Cell Preparation: Culture adherent or suspension cells to the desired density. Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any contaminating proteins from the culture medium.

-

Biotinylation Reaction: Resuspend or cover the cells with a freshly prepared solution of a membrane-impermeable this compound reagent (e.g., sulfo-NHS-photobiotin) in ice-cold PBS.

-

UV Irradiation: Immediately place the cells on ice and irradiate with UV light (e.g., 366 nm) for 5-15 minutes.

-

Quenching: Wash the cells with a quenching buffer (e.g., PBS containing glycine (B1666218) or Tris) to react with any remaining photoactivated biotin.

-

Cell Lysis and Analysis: Lyse the cells and proceed with downstream applications, such as affinity purification of biotinylated proteins using streptavidin beads followed by western blotting or mass spectrometry.

Protocol for In Situ Hybridization with this compound-Labeled Probes

This protocol outlines the use of this compound-labeled nucleic acid probes for the detection of specific DNA or RNA sequences in fixed cells or tissues.

-

Probe Labeling: Label your DNA or RNA probe with this compound using the general protocol described in section 3.1.

-

Tissue/Cell Preparation: Prepare and fix the tissue sections or cells on slides according to standard protocols for in situ hybridization.

-

Prehybridization: Pre-treat the slides to reduce non-specific binding.

-

Hybridization: Apply the this compound-labeled probe to the slides and incubate under appropriate conditions (temperature, time) to allow for hybridization to the target sequence.

-

Post-Hybridization Washes: Wash the slides to remove the unbound probe.

-

Detection: Detect the hybridized probe using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP) followed by the addition of a chromogenic or fluorescent substrate.

-

Microscopy: Visualize the labeled cells or tissues under a microscope.

Visualizing Biological Processes with this compound

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.

References

An In-depth Technical Guide to Photobiotin: Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and storage of photobiotin, a photoactivatable analog of biotin (B1667282) widely used for the non-specific labeling of nucleic acids and proteins. Proper handling and storage of this reagent are critical for ensuring its stability and reactivity in various biochemical applications.

Core Properties of this compound Acetate (B1210297)

This compound acetate is comprised of a biotin molecule linked to a photoreactive arylazide group.[1] This design allows for the light-induced, covalent attachment of biotin to target molecules.

Solubility

| Solvent | Solubility/Recommended Concentration | Stability in Solution |

| Water (H₂O) | 10 mg/mL[1][2][3] | Stable for at least 5 months when kept frozen and protected from light.[1][2][3] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Commonly used as a solvent for stock solutions. | Stock solutions in anhydrous DMSO are generally prepared immediately before use. |

| Dimethylformamide (DMF) | Commonly used as a solvent for stock solutions. | Stock solutions in anhydrous DMF are generally prepared immediately before use. |

Storage and Stability

Proper storage is crucial to maintain the integrity and photo-reactivity of this compound acetate.

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Powder/Film) | -20°C[1][2][3] | Long-term | Protect from light.[1] |

| Aqueous Solution | -20°C | At least 5 months[1][2][3] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Organic Solvent (DMSO/DMF) | -20°C | Short-term (prepared fresh) | Use anhydrous solvent to prevent hydrolysis of the reactive group. |

Experimental Protocols

General Handling Recommendations

-

Equilibration: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the compound.

-

Light Sensitivity: this compound acetate is light-sensitive.[1] All steps involving the handling of the reagent and its solutions should be performed in a darkened room or with light-protected containers (e.g., amber tubes).

-

Solution Preparation: Prepare solutions immediately before use, especially when using organic solvents.

Protocol for Photobiotinylation of Proteins

This protocol provides a general guideline for the non-specific labeling of proteins using this compound acetate. Optimization may be required depending on the specific protein and downstream application.

Materials:

-

This compound acetate salt

-

Protein to be labeled in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-8.0)

-

Anhydrous DMSO or DMF (optional, for stock solution)

-

UV lamp (e.g., a hand-held UV lamp with a wavelength between 260-475 nm)

-

Reaction tubes (amber or foil-wrapped)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be biotinylated in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they can compete with the target protein for labeling.

-

-

This compound Solution Preparation:

-

Aqueous Solution: Directly dissolve this compound acetate in the protein solution to the desired final concentration (e.g., 0.1-1 mg/mL).

-

Organic Stock Solution: For more concentrated stock solutions, dissolve this compound acetate in a small volume of anhydrous DMSO or DMF. Add the desired amount of the stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

-

Photoactivation:

-

Place the reaction mixture in an amber or foil-wrapped microcentrifuge tube.

-

Position the tube under a UV lamp at a close distance (e.g., 5-10 cm).

-

Irradiate the sample for 1-15 minutes. The optimal irradiation time should be determined empirically. Over-exposure can lead to protein damage.

-

-

Purification:

-

Remove the unreacted this compound by gel filtration using a desalting column or by dialysis against a suitable buffer. This step is crucial to prevent interference in downstream applications.

-

-

Storage of Biotinylated Protein:

-

Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

-

Visualizing Key Processes

Photoactivation and Labeling Workflow

The following diagram illustrates the general workflow for labeling a target molecule with this compound.

References

The Advent and Evolution of Photobiotin: A Technical Guide to Photo-Reactive Labeling

For researchers, scientists, and drug development professionals, understanding the tools that illuminate molecular interactions is paramount. Among these, photobiotin stands out as a versatile and powerful reagent for the non-specific labeling of macromolecules. This in-depth technical guide explores the history, development, and core applications of this compound, providing detailed experimental protocols and quantitative data to support its use in the laboratory.

A Historical Perspective: From Nucleic Acid Hybridization to Proteomics

The journey of this compound began in the mid-1980s as a novel solution for non-radioactive labeling of nucleic acids. The seminal work by Forster and colleagues in 1985 introduced a photo-activatable analog of biotin (B1667282), N-(4-azido-2-nitrophenyl)-N'-(N-d-biotinyl-3-aminopropyl)-N'-methyl-1,3-propanediamine, which could be covalently linked to single- and double-stranded nucleic acids upon brief irradiation with visible light.[1][2] This innovation offered a safer and more stable alternative to radioactive probes for hybridization techniques like Southern and Northern blotting.[1][3]

Just two years later, in 1987, Lacey and Grant extended the utility of this compound to the realm of proteins.[4][5] Their research demonstrated that this compound could effectively label proteins under physiological conditions with high sensitivity, achieving detection limits below 10 picograms when coupled with avidin-alkaline phosphatase detection.[4][5] This opened the door for a wide range of applications, from enhancing the sensitivity of electrophoretic separations to studying protein-protein interactions.

The Chemistry of Photo-Activation: Mechanism of Action

This compound's functionality is rooted in its unique chemical structure, which consists of three key components: a biotin moiety, a linker arm, and a photoactivatable aryl azide (B81097) group.[6]

-

Biotin Moiety: This vitamin H derivative exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin (Ka ≈ 10¹⁵ M⁻¹), forming one of the strongest known non-covalent biological interactions. This interaction is the cornerstone of this compound's utility, allowing for the highly specific detection and purification of biotinylated molecules.

-

Linker Arm: A spacer connects the biotin and the photoactivatable group, minimizing steric hindrance and ensuring that the biotin remains accessible for binding to avidin or streptavidin after the labeling reaction.

-

Aryl Azide Group: This is the photo-reactive component of the molecule. Upon exposure to ultraviolet (UV) light, typically in the range of 260-475 nm, the aryl azide group is converted into a highly reactive nitrene intermediate.[6] This nitrene can then non-specifically insert into C-H and N-H bonds in its immediate vicinity, forming a stable covalent bond with the target molecule (protein or nucleic acid).

Quantitative Data Summary

The efficiency and sensitivity of this compound labeling have been documented in various studies. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Reference Molecule | Detection Method | Reference |

| Protein Detection Limit | < 10 pg | Sheep Brain Tubulin | Avidin-Alkaline Phosphatase | [4][5] |

| Nucleic Acid Detection Limit | 0.5 pg (6 x 10⁻¹⁸ mol) | Single-stranded M13 DNA | Avidin/Streptavidin-Phosphatase | [1][2] |

| Sensitivity Increase over Coomassie Blue | 64 to 1024-fold | Various Proteins | Avidin-Alkaline Phosphatase | [4][5] |

| Parameter | Condition | Molar Incorporation Ratio (Biotin:Protein) | Reference |

| Antibody Labeling | 20-fold molar excess of biotin reagent | 4-6 | [7] |

| Antibody Labeling | 50-fold molar excess of biotin reagent | 1-3 | [7] |

| Bovine Serum Albumin (BSA) Labeling | MCR of 20:1 | Varies with protein concentration and time | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

Protocol for Photobiotinylation of DNA Probes

This protocol is adapted from the original method described by Forster et al. (1985).

Materials:

-

DNA probe (10-40 µL at a concentration not exceeding 0.5 mg/mL)

-

This compound reagent (reconstituted in distilled water)

-

Reaction buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Ice bath

-

UV light source (e.g., mercury vapor lamp at 350-370 nm)

-

2-Butanol

-

Ethanol (B145695) (70% and 100%)

-

Microcentrifuge tubes

Procedure: